Product packaging for 4-aminophthalazin-1(2H)-one(Cat. No.:CAS No. 13580-88-6)

4-aminophthalazin-1(2H)-one

Cat. No.: B3419051
CAS No.: 13580-88-6
M. Wt: 161.16 g/mol
InChI Key: IUBSMBJKUKVEMK-UHFFFAOYSA-N
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Description

4-Aminophthalazin-1(2H)-one (CAS 13580-88-6) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a key synthetic intermediate and privileged scaffold for the development of novel bioactive molecules . Research has highlighted its core structure, the 1(2H)-phthalazinone, as the basis for designing multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases . Derivatives of this compound have demonstrated a promising range of biological activities in vitro, including inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets for Alzheimer's disease therapy . Furthermore, these derivatives have shown potential in inhibiting amyloid-beta (Aβ) aggregation , anti-platelet aggregation , and exhibiting antioxidant properties . Recent studies have also investigated the cytotoxic activity of specific aminophthalazinone derivatives, with some showing interesting anticancer activities against cell lines such as HT-29 and PC-3 . The compound can be efficiently synthesized via modern palladium-catalyzed methods, such as the cross-coupling of o-halobenzoates with hydrazines and isocyanides or through the Buchwald-Hartwig amination of 4-bromophthalazinones , allowing for regioselective functionalization and diversification of the scaffold . This makes this compound a highly valuable reagent for researchers exploring new therapeutic agents for Alzheimer's disease, cancer, and other conditions. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B3419051 4-aminophthalazin-1(2H)-one CAS No. 13580-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSMBJKUKVEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309953
Record name 4-Amino-1(2H)-phthalazinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13580-88-6
Record name 4-Amino-1(2H)-phthalazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13580-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1(2H)-phthalazinone
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URL https://comptox.epa.gov/dashboard/DTXSID901309953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 4 Aminophthalazin 1 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-aminophthalazin-1(2H)-one derivatives. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals can be achieved.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Analysis

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of each nucleus within a molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around the nuclei, which is influenced by neighboring atoms and functional groups.

In the ¹H NMR spectra of this compound derivatives, the aromatic protons of the phthalazinone core typically appear in the downfield region, generally between 7.5 and 8.5 ppm. For instance, in 2-methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one, the aromatic protons are observed at δ = 8.45 (dd, J = 7.8, 1.1 Hz, 1H, H-8), 7.89–7.87 (m, 1H, H-5), 7.78-7.75 (m, 1H), and 7.75-7.72 (m, 1H) ppm. beilstein-journals.org The protons of the substituent at the 4-amino group and the N-2 position will have characteristic chemical shifts depending on their specific structure. For example, the methyl group protons at the N-2 position in the same molecule resonate as a singlet at 3.77 ppm. beilstein-journals.org

The ¹³C NMR spectra provide complementary information, with the carbonyl carbon (C=O) of the phthalazinone ring typically appearing significantly downfield, often in the range of 157-160 ppm. beilstein-journals.org Aromatic carbons resonate in the region of approximately 120-150 ppm. For 2-methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one, the carbonyl carbon is found at δ = 159.0 ppm, and the aromatic carbons are observed at 149.0, 132.3, 131.2, 129.3, 127.5, 126.5, and 124.4 ppm. beilstein-journals.org The chemical shifts of the carbons in the substituents provide further confirmation of the molecular structure.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Selected this compound Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Methyl-4-(morpholin-4-yl)phthalazin-1(2H)-oneCDCl₃8.45 (dd, 1H), 7.89-7.87 (m, 1H), 7.78-7.75 (m, 1H), 7.75-7.72 (m, 1H), 3.93–3.92 (m, 4H), 3.77 (s, 3H), 3.20–3.19 (m, 4H) beilstein-journals.org159.0 (C=O), 149.0, 132.3, 131.2, 129.3, 127.5, 126.5, 124.4, 66.9, 51.6, 39.0 beilstein-journals.org
4-(Hexylamino)-2-isopropylphthalazin-1(2H)-oneCDCl₃8.49 (dd, 1H), 7.76–7.71 (m, 2H), 7.59 (dd, 1H), 5.43–5.36 (m, 1H), 4.38 (br. s, 1H, NH), 3.45 (q, 2H), 1.70-1.63 (m, 2H), 1.45-1.28 (m, 6H), 0.91 (t, 3H), 1.55 (d, 6H)157.8 (C=O), 143.2, 132.1, 130.9, 128.7, 127.7, 124.8, 120.8, 49.9, 39.0, 33.1, 26.0, 25.0
2-Isopropyl-4-[(4-methoxybenzyl)amino]phthalazin-1(2H)-oneCDCl₃8.49–8.48 (m, 1H), 7.77–7.75 (m, 2H), 7.64–7.61 (m, 3H), 7.55 (d, 2H), 4.77 (s, 1H, NH), 4.63 (d, 2H), 3.71 (s, 3H), 5.41 (hept, 1H), 1.40 (d, 6H)158.0 (C=O), 143.6, 143.3, 132.4, 131.3, 129.7, 128.6, 128.3, 127.8, 125.5, 124.5, 124.2, 121.0, 45.7, 38.9

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides essential data, complex structures often require 2D NMR experiments to resolve ambiguities and establish definitive connectivity.

Correlation Spectroscopy (COSY) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. youtube.comepfl.ch In the context of this compound derivatives, COSY spectra are invaluable for tracing the connectivity of protons within the aromatic rings and within the alkyl or aryl substituents. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, allowing for the assignment of adjacent protons. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) : These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹JCH). epfl.chsdsu.edu An HSQC or HMQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating a direct bond between a specific proton and carbon. libretexts.org This is a powerful tool for assigning the carbon signals based on the already assigned proton signals, or vice versa.

Heteronuclear Multiple Bond Correlation (HMBC) : This heteronuclear correlation experiment shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). epfl.chemerypharma.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. emerypharma.comlibretexts.org For example, a correlation between the N-H proton of the 4-amino group and the C-4 carbon of the phthalazinone ring would provide strong evidence for the location of the amino substituent.

By combining the information from these 2D NMR techniques, a detailed and robust structural assignment of this compound derivatives can be achieved.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. wikipedia.org It is instrumental in determining the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns. wikipedia.orglibretexts.org

High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a compound with high accuracy by measuring the exact mass. For example, for 2-methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one, the calculated m/z for the protonated molecule [M+H]⁺ is 246.1237, and the experimentally found value is 246.1240, confirming the elemental composition. beilstein-journals.org

Electron impact (EI) ionization is a common technique that can induce fragmentation of the molecule. raco.cat The resulting fragmentation pattern is often characteristic of the compound's structure. In the mass spectra of phthalazine-1,4-dione derivatives, common fragmentation pathways involve the loss of small neutral molecules such as CO, N₂, and HCN. raco.cat The fragmentation of this compound derivatives would be expected to show characteristic losses related to the substituents at the 2- and 4-positions, providing further structural confirmation. For instance, the molecular ion of 2-aminothiocarbonyl-phthalazine-1,4-dione fragments through the loss of a hydrogen isothiocyanate group to give a peak corresponding to the molecular ion of phthalazine-1,4-dione. raco.cat

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Investigations for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. thermofisher.com These techniques are highly effective for identifying the functional groups present in a compound. nih.gov

FTIR Spectroscopy : FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov Key functional groups have characteristic absorption frequencies. For this compound derivatives, the FTIR spectra would be expected to show:

N-H stretching vibrations : from the amino group, typically in the region of 3300-3500 cm⁻¹. For example, 4-(hexylamino)-2-isopropylphthalazin-1(2H)-one shows an N-H stretch at 3345 cm⁻¹. beilstein-journals.org

C=O stretching vibration : from the lactam carbonyl group, which is a strong absorption usually found between 1630 and 1680 cm⁻¹. In 2-methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one, this band appears at 1646 cm⁻¹. beilstein-journals.org

C=N and C=C stretching vibrations : from the aromatic rings, typically in the 1450-1600 cm⁻¹ region.

C-H stretching vibrations : from the aromatic and any aliphatic parts of the molecule, usually above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. technologygateway.ie While FTIR is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar and symmetric vibrations. nih.gov The combination of both techniques can provide a more complete vibrational analysis. spectroscopyonline.com For this compound derivatives, Raman spectroscopy could provide additional information on the vibrations of the aromatic rings and the carbon skeleton.

Interactive Data Table: Key FTIR Absorption Bands for Selected this compound Derivatives

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
2-Methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one-1646 beilstein-journals.org3072, 2987, 2959, 2887, 2867, 2849, 1578, 1538, 1451, 1350, 1311 beilstein-journals.org
4-(Hexylamino)-2-isopropylphthalazin-1(2H)-one3345 beilstein-journals.org1631 beilstein-journals.org3075, 2993, 2981, 2954, 2956, 2853, 1571, 1527, 1475, 1454, 1363, 1344, 1331 beilstein-journals.org

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the chromophores (light-absorbing groups) present in the molecule and the nature of the electronic transitions.

The phthalazinone ring system is a significant chromophore. The UV-Vis spectra of this compound derivatives would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands can be influenced by the nature and position of substituents on the phthalazinone core and the 4-amino group. For example, experimental UV-Vis absorption for a related phthalide (B148349) compound were observed at wavelengths of 205 nm, 230 nm, and 260 nm, which were attributed to π → π* transitions. researchgate.net

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of the atoms in the crystal lattice.

This technique provides a wealth of structural information, including:

Bond lengths and angles : with high precision, which can be compared to theoretical values.

Conformation of the molecule : including the planarity of the ring systems and the orientation of substituents.

Intermolecular interactions : such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal.

Analysis of Unit Cell Parameters, Space Groups, and Crystal Systems

For instance, the parent phthalazin-1(2H)-one crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net A cocrystal of phthalazin-1(2H)-one with picric acid also crystallizes in the monoclinic system. nih.gov In another example, a copper(II) complex of a 4-amino-2-(2-(dimethylamino)ethyl)phthalazin-1(2H)-one derivative crystallizes in the monoclinic space group Pc. nih.govresearchgate.netd-nb.info The unit cell of this complex contains two independent molecules in the asymmetric unit. nih.govd-nb.info

The following table summarizes the crystallographic data for these related compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Phthalazin-1(2H)-one researchgate.netC₈H₆N₂OMonoclinicP2₁/c4.0321(3)12.3412(13)13.7513(10)90.534(6)684.25(10)4
Phthalazin-1(2H)-one–picric acid (1/1) nih.govC₈H₆N₂O·C₆H₃N₃O₇MonoclinicP2₁/c6.9277(4)9.2087(8)23.6900(15)95.246(5)1504.98(18)4
Copper(II) Complex of a this compound derivative researchgate.netC₁₈H₂₀Cl₂CuN₄O₂MonoclinicPc11.5529(4)7.4200(2)11.8310(4)96.658(1)1008.00(6)2

Detailed Examination of Bond Lengths, Bond Angles, and Torsional Angles

A detailed analysis of bond lengths, bond angles, and torsional angles reveals the precise geometry of the molecule. In the case of phthalazin-1(2H)-one, the molecule is nearly planar, with a very small dihedral angle of 0.52 (7)° between the pyridazinone and benzene (B151609) rings. researchgate.net The bond lengths and angles are within the normal ranges for such heterocyclic systems. researchgate.net

In the aforementioned copper(II) complex, the phthalazinone ligand coordinates to the copper ion through three nitrogen atoms. This coordination significantly influences the geometry of the ligand. The pyridin-2-yl substituents in the two independent molecules of the complex are twisted with respect to the mean plane of the 1,2-diazine moiety, with dihedral angles of 27.61° and 28.71°. nih.gov This twisting is a notable deviation from the planarity observed in the parent phthalazinone.

The following table presents selected bond lengths and angles for phthalazin-1(2H)-one.

Bond/AngleLength (Å) / Angle (°)
N1-N21.3808(15)
C10-N11.4003(17)
C17=N21.2911(18)
C10=O31.2175(15)
N2-N1-C10126.97(11)
N2-N1-S1113.93(9)
C10-N1-S1118.89(8)

Data for a sulfonyl derivative of phthalazin-1(2H)-one. nih.gov

Investigation of Intermolecular Interactions, including Hydrogen Bonding and π-π Stacking

The solid-state packing of molecules is governed by a variety of intermolecular interactions. In phthalazinone derivatives, hydrogen bonding and π-π stacking are particularly significant.

In the crystal structure of phthalazin-1(2H)-one, molecules are linked by intermolecular N—H···O, C—H···N, and C—H···O hydrogen bonds. researchgate.net The N—H···O interactions form centrosymmetric dimers. researchgate.net Furthermore, π-π stacking interactions are observed between the pyridazinone and benzene rings of adjacent molecules, with a centroid-to-centroid distance of 3.588 (1) Å and a plane-to-plane separation of 3.434 Å. researchgate.net These interactions collectively create a three-dimensional network. researchgate.netomu.edu.tr

Similarly, the crystal structure of the copper(II) complex of a this compound derivative is stabilized by a 3D intermolecular hydrogen bond network. nih.govd-nb.info Additionally, π-π stacking interactions occur between the 1,2-diazine moieties and the pyridin-2-yl substituents of the ligands. nih.govd-nb.info

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

While a Hirshfeld surface analysis for this compound is not available, a study on 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one demonstrates the utility of this technique. nih.gov The analysis confirmed the importance of C—H···O and π-π stacking interactions in the crystal packing. nih.gov It also highlighted the significance of H···H and C—H···C contacts. nih.gov The calculation of interaction energies revealed the dominant role of dispersion forces, with the strongest interactions corresponding to the C—H···O and π-π stacking contacts. nih.gov This type of analysis provides a detailed fingerprint of the intermolecular interactions that dictate the supramolecular architecture of phthalazinone derivatives.

Computational and Theoretical Investigations of 4 Aminophthalazin 1 2h One

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of 4-aminophthalazin-1(2H)-one. These calculations offer a quantum mechanical approach to understanding the molecule's behavior at an atomic level.

Geometry Optimization and Global/Local Energy Minima Determination

The initial step in computational analysis involves geometry optimization, a process to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.gov For derivatives of this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to find the optimized geometry. researchgate.net The goal is to identify local and global energy minima, which represent stable conformations of the molecule. mdpi.com The geometric parameters, such as bond lengths and angles, obtained from these calculations for related compounds have shown good agreement with experimental data from X-ray diffraction studies, confirming the reliability of the theoretical methods. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Interactive Table: Calculated FMO Energies and Global Reactivity Descriptors for this compound

ParameterDescriptionCalculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.125 researchgate.net
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.157 researchgate.net
Energy Gap (ΔE)ELUMO - EHOMO4.968
Chemical Hardness (η)(ELUMO - EHOMO) / 22.484
Chemical Softness (S)1 / (2η)0.201 researchgate.net
Electronegativity (χ)-(EHOMO + ELUMO) / 23.641 researchgate.net
Chemical Potential (µ)(EHOMO + ELUMO) / 2-3.641 researchgate.net

Mapping of Electrostatic Potential Surfaces (EPS)

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.netwalisongo.ac.id The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

DFT calculations at the B3LYP level have been used to evaluate the MEP for this compound. researchgate.net The analysis of these maps provides insight into the molecule's charge distribution and helps identify the most reactive sites for intermolecular interactions. researchgate.netresearchgate.net

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used for the in silico prediction of spectroscopic parameters, which can then be compared with experimental data for validation. mdpi.comnih.gov

UV-Vis Spectroscopy: TD-DFT calculations are effective in predicting the electronic absorption spectra of molecules. faccts.deresearchgate.net For this compound, computational studies have been performed to understand its electronic transitions. The predicted UV-Vis spectrum shows a significant absorption peak at 255 nm, which corresponds to an electronic transition from the ground state to the first excited state, primarily described as a HOMO to LUMO excitation. researchgate.net

NMR Spectroscopy: While experimental ¹H-NMR and ¹³C-NMR are standard for structural elucidation of this compound and its derivatives, computational methods can predict chemical shifts to aid in these assignments. beilstein-journals.org Various in silico tools and machine learning algorithms are available that can predict ¹H and ¹³C NMR spectra based solely on the molecular structure, providing a valuable complement to experimental work. nih.govnmrdb.org

Mechanistic Computational Studies of Reaction Pathways and Transition States

Computational chemistry provides critical tools for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. The synthesis of this compound and its derivatives often involves complex reactions, such as palladium-catalyzed amination. researchgate.netnih.gov While the mechanisms of related reactions, like the chemiluminescence of the isomeric luminol, have been the subject of theoretical investigation, detailed mechanistic computational studies focusing specifically on the reaction pathways and transition states involved in the synthesis or reactions of this compound are not widely available in the current literature. diva-portal.org Such studies would be invaluable for optimizing reaction conditions and understanding the formation of byproducts. researchgate.net

Characterization of Transition Structures and Reaction Barriers

The study of chemical reactions at a molecular level often involves the characterization of transition structures and the determination of reaction barriers. Transition structures represent the highest energy point along a reaction coordinate, and the energy difference between the reactants and the transition state is known as the reaction barrier or activation energy. Computational methods, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and stability of molecules, including the transition states of reactions. researchgate.net

Key parameters that would be determined from such a study include the activation energy (ΔE‡), which dictates the reaction rate, and the geometry of the transition structure, including bond lengths and angles of the forming and breaking bonds. This information is crucial for understanding the feasibility of a reaction and for designing more efficient synthetic routes.

Illustrative Data for a Hypothetical Reaction Pathway

ParameterReactantsTransition StateProducts
Relative Energy (kcal/mol)0.025.0-15.0
Key Bond Distance (Å)1.54 (C-H)1.89 (C-H), 1.21 (H-X)1.09 (H-X)

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state calculations. Specific values would depend on the actual reaction being studied.

Intrinsic Reaction Coordinate (IRC) Analysis

Following the identification of a transition structure, an Intrinsic Reaction Coordinate (IRC) analysis is typically performed. The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This analysis confirms that the located transition state indeed connects the intended reactants and products.

An IRC calculation starts from the optimized geometry of the transition state and proceeds in both forward and reverse directions along the reaction path. The resulting energy profile provides a detailed picture of the energy changes that occur throughout the reaction. This can reveal the presence of any intermediates or secondary transition states, offering a more complete understanding of the reaction mechanism.

For this compound, an IRC analysis of a potential synthetic reaction, such as its formation from a precursor, would validate the proposed mechanism. By mapping the reaction pathway, researchers can gain insights into the specific molecular motions involved in the transformation.

Illustrative IRC Profile Data Points for a Hypothetical Reaction

Reaction CoordinateRelative Energy (kcal/mol)
-2.010.5
-1.020.1
0.025.0
1.018.7
2.05.2

Note: This table presents hypothetical data points along an IRC path to demonstrate the concept. The reaction coordinate is a measure of the progress along the reaction path.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgacs.org In the context of this compound and its derivatives, QSAR studies can be instrumental in understanding the structural features that contribute to their pharmacological effects and in designing new compounds with enhanced activity.

QSAR modeling involves several key steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors. longdom.org

Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

For phthalazinone derivatives, QSAR studies have been successfully applied to explore their potential as anticancer agents by inhibiting targets like poly (ADP-ribose) polymerase (PARP). longdom.org In such studies, descriptors related to molecular shape, electronic properties, and hydrophobicity are often found to be important for activity. By analyzing the contribution of different descriptors in a QSAR model for a series of this compound analogs, researchers can formulate hypotheses about the mechanism of action at a molecular level. For instance, a strong correlation with a particular electronic descriptor might suggest the importance of electrostatic interactions with the biological target.

Examples of Molecular Descriptors Relevant to QSAR Studies of Phthalazinone Derivatives

Descriptor TypeDescriptor NameDescription
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Topological Zagreb IndexA measure of the branching of the molecular skeleton.
Geometric Molecular Surface Area (MSA)The total surface area of the molecule.
Electronic Dipole MomentA measure of the overall polarity of the molecule.
Hybrid LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.

Mechanistic Aspects of Biological Interactions and Structure Activity Relationships of 4 Aminophthalazin 1 2h One Derivatives

Studies on Enzyme Inhibition Mechanisms

Derivatives of 4-aminophthalazin-1(2H)-one have been extensively studied as inhibitors of several key enzymes implicated in disease pathogenesis. The following subsections elucidate the molecular mechanisms behind their inhibitory actions.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. frontiersin.orgnih.gov PARP inhibitors have garnered significant attention as anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. frontiersin.orgnih.gov The inhibitory mechanism of many PARP inhibitors, including those based on the phthalazinone scaffold, involves competition with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) substrate at the enzyme's catalytic site. frontiersin.orgnih.gov

The 4-benzyl phthalazinone structure has been identified as a core scaffold for potent PARP-1 inhibition. Structure-activity relationship (SAR) studies on related phthalazinone derivatives have revealed that the nature of substituents and the length of alkyl chains connecting aromatic rings significantly influence their inhibitory activity. For instance, the potent PARP1/2 inhibitor BMN 673, which is derived from a dihydropyridophthalazinone scaffold, establishes its inhibitory effect by anchoring to the nicotinamide-binding pocket through an extensive network of hydrogen bonds and π-stacking interactions. nih.gov This interaction is facilitated by the carboxamide group present in many inhibitors, which mimics the binding of the nicotinamide moiety of NAD+. nih.gov

A critical aspect of the mechanism of some PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. nih.gov This trapping prevents the completion of the DNA repair process, leading to the accumulation of DNA lesions and ultimately cell death, a concept known as synthetic lethality in cancer cells with compromised DNA repair pathways. nih.gov While the this compound core is a recognized pharmacophore for PARP inhibition, detailed crystallographic studies of its direct derivatives bound to the PARP active site are needed to fully elucidate the specific molecular interactions driving their inhibitory and trapping efficiencies.

Table 1: Research Findings on PARP Inhibition by Phthalazinone Derivatives

Compound ClassKey Structural FeaturesMechanism of ActionReference
Phthalazinone Derivatives4-benzyl phthalazinone corePARP-1 inhibition researchgate.net
Dihydropyridophthalazinone Derivatives (e.g., BMN 673)Anchoring to nicotinamide-binding pocketCompetitive inhibition with NAD+, PARP trapping nih.gov

Phosphodiesterase-4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn mediates a variety of cellular responses, including the relaxation of airway smooth muscle and the suppression of inflammatory cell activity. nih.govnih.gov Consequently, PDE4 inhibitors have been developed for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. nih.govnih.gov

The inhibitory mechanism of PDE4 inhibitors generally involves binding to the active site of the enzyme, preventing the hydrolysis of cAMP. The active site of PDE4 contains specific pockets that can be targeted by small molecule inhibitors. For example, studies on pyridazinone-based PDE4 inhibitors have suggested that a planar structure allows for better interaction within the subpockets of the enzyme's active site, leading to a more pronounced inhibitory effect. nih.gov

While the broader class of aminophthalazines has been evaluated for inhibitory activity against phosphodiesterases, specific and detailed mechanistic studies elucidating the inhibition pathways of this compound derivatives targeting PDE-4 are not extensively available in the current scientific literature. Further research, including co-crystallization studies and detailed kinetic analyses, would be necessary to fully understand their mode of action and structure-activity relationships in the context of PDE-4 inhibition.

Table 2: General Mechanisms of PDE4 Inhibition

Inhibitor CharacteristicEffect on PDE4Consequence
Binds to the active sitePrevents cAMP hydrolysisIncreased intracellular cAMP
Interacts with active site subpocketsEnhanced inhibitory effectModulation of inflammatory responses

The complement system is a critical component of the innate immune response, and its classical pathway is initiated by the C1 complex, which includes the serine protease C1s. nih.gov Uncontrolled activation of this pathway can contribute to the pathology of various inflammatory and autoimmune diseases, making C1s an attractive therapeutic target. nih.gov

Recent research has identified the 1-aminophthalazine moiety, a core component of this compound, as a unique and effective binder to the S1 pocket of the C1s protease. The S1 pocket is a primary determinant of substrate specificity in serine proteases. The crystal structure of a C1s-inhibitor complex has revealed that the 1-aminophthalazine group fits snugly into this S1 site.

The nitrogen atom at the 3-position of the phthalazine (B143731) ring is thought to facilitate better penetration into the S1 pocket. The combination of the phthalazine scaffold and the amino group is crucial for potent C1s inhibitory activity. Structure-based drug design has leveraged this understanding to further enhance inhibitory potency by modifying other parts of the molecule to interact with the S2 and S3 pockets of the enzyme. This has led to the development of highly potent and selective C1s inhibitors.

Table 3: Key Interactions in C1s Protease Inhibition

Structural MoietyInteraction SiteRole in Inhibition
1-AminophthalazineS1 PocketTight binding and primary inhibition
Nitrogen at 3-positionS1 PocketFacilitates penetration
Modified side chainsS2 and S3 PocketsEnhance inhibitory activity

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). nih.govnih.gov By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This makes DPP-4 inhibitors a valuable class of drugs for the treatment of type 2 diabetes. nih.govemanresearch.org

The mechanism of DPP-4 inhibition typically involves the binding of the inhibitor to the active site of the enzyme. mdpi.com The active site of DPP-4 is characterized by several subsites that accommodate the peptide substrates. DPP-4 inhibitors are designed to mimic these substrates and interact with key residues in the active site.

While a wide variety of chemical scaffolds have been explored as DPP-4 inhibitors, specific studies detailing the modulation of DPP-4 enzyme activity by this compound derivatives are not prominently featured in the available scientific literature. However, the general principles of DPP-4 inhibition, such as interactions with the S1 and S2 subsites, would likely apply. To ascertain the specific mechanism and structure-activity relationships for this class of compounds, dedicated enzymatic assays and structural biology studies would be required.

Table 4: General Principles of DPP-4 Inhibition

Inhibitor ActionTarget SiteTherapeutic Effect
Competitive bindingActive site of DPP-4Prevents incretin degradation
Interaction with subsitesS1 and S2 pocketsEnhanced insulin secretion

Ligand-Target Engagement and Receptor Interaction Studies

Beyond enzyme inhibition, derivatives of this compound have also been shown to act as antagonists for G protein-coupled receptors (GPCRs), demonstrating their versatility in modulating cellular signaling pathways.

Melanin-concentrating hormone (MCH) is a neuropeptide that regulates feeding behavior and energy balance through its interaction with the melanin-concentrating hormone receptor 1 (MCH-R1), a G protein-coupled receptor. mdpi.com Antagonism of MCH-R1 is a promising strategy for the treatment of obesity. mdpi.com

Several series of 4-arylphthalazin-1(2H)-one derivatives have been synthesized and identified as potent MCH-R1 antagonists. mdpi.comnih.gov The mechanism of action for these compounds is competitive antagonism, where they bind to the receptor and prevent the binding and subsequent signaling of the endogenous ligand, MCH.

The binding of these antagonists to MCH-R1 is thought to involve specific interactions with the transmembrane helices of the receptor. Structure-activity relationship studies have explored the effects of various substituents on the aryl group at the 4-position of the phthalazinone core, as well as modifications to other parts of the molecule. These studies have provided insights into the structural requirements for high-affinity binding and potent antagonism. However, the precise molecular interactions and the conformational changes induced in the receptor upon antagonist binding are yet to be fully elucidated through high-resolution structural studies. The development of such antagonists is often challenged by off-target effects, such as binding to the hERG channel, which can lead to cardiotoxicity. mdpi.com

Table 5: Characteristics of MCH-R1 Antagonism by 4-Arylphthalazin-1(2H)-one Derivatives

Compound ClassMechanism of ActionTherapeutic TargetKey ChallengeReference
4-Arylphthalazin-1(2H)-one derivativesCompetitive antagonismMCH-R1Potential for hERG channel binding and cardiotoxicity mdpi.comnih.gov

Investigations of Macromolecular Interactions (e.g., DNA Interaction)

The interaction of this compound derivatives with macromolecules, particularly DNA, is a significant area of research for understanding their therapeutic potential. Studies have shown that these compounds can bind to DNA through various modes, including intercalation. This interaction is crucial as many anticancer drugs exert their effects by cleaving DNA, which can induce apoptosis and lead to cancer cell death.

Research on various transition metal complexes, which often include ligands with planar aromatic systems similar to the phthalazinone core, has demonstrated effective DNA interaction. For instance, studies on copper(II) complexes have shown that the presence of planar aromatic ligands facilitates intercalation with DNA. The binding affinity of these compounds to DNA can be quantified using techniques like UV-Visible spectroscopy and viscosity measurements. For example, the DNA binding constants (K b ) for certain metal complexes have been determined to be in the order of 10^4 M⁻¹, indicating a significant interaction.

While direct studies on this compound itself are limited in the search results, the broader class of phthalazine derivatives and related heterocyclic compounds provides strong evidence for their potential to interact with DNA. The planar structure of the phthalazinone ring system is a key feature that would favor intercalative binding between the base pairs of the DNA double helix. This mode of interaction is a common mechanism for many biologically active compounds.

Table 1: DNA Interaction Data for Related Compounds interactive_table

Compound Type Method of Interaction Binding Constant (K b ) M⁻¹ Reference
Oxidovanadium(V) Complex Intercalation 2.81 x 10⁴ mdpi.com
Copper(II) Complex Intercalation >10⁴ mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Studies for Molecular Design

The biological activity of this compound derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are therefore essential for the rational design of new molecules with enhanced potency and selectivity. These studies typically involve systematic modifications of the core phthalazinone scaffold and evaluation of the resulting changes in biological activity.

Impact of Substituent Variation at Specific Positions (e.g., N-2, C-4) on Target Engagement

The phthalazinone core offers several positions for chemical modification, with the N-2 and C-4 positions being particularly important for modulating biological activity.

C-4 Position: The introduction of an amino group or a substituted amino group at the C-4 position is a key feature for the biological activity of these compounds. Research has shown that compounds with an amino or polyamino substituent at the 4-position of the phthalazinone moiety exhibit potential as anticancer agents beilstein-journals.org. The nature of the substituent on the C-4 amino group can significantly impact activity. For instance, in a series of novel phthalazin-1(2H)-one derivatives, the placement of a dithiocarbamate (B8719985) moiety at the C-4 position resulted in compounds with selectivity towards the NCI-H460 human cancer cell line nih.gov.

N-2 Position: Alkylation or substitution at the N-2 position of the phthalazinone ring is another critical determinant of biological activity. The synthesis of 2-substituted (alkyl, aminoalkyl) 4-aminophthalazinones has been a focus of research to explore new anticancer agents beilstein-journals.orgnih.gov. In a study of phthalazinone-dithiocarbamate hybrids, compounds with the dithiocarbamate scaffold at the N-2 position generally displayed better activity against A-2780 and MCF-7 cancer cell lines nih.gov. This indicates that the substituent at the N-2 position can influence the selectivity of the compound for different cancer cell types.

The interplay between substituents at both the N-2 and C-4 positions is crucial for optimizing the therapeutic potential of these derivatives.

Table 2: Effect of Substituent Position on Anticancer Activity interactive_table

Substituent Position Moiety Cancer Cell Line Selectivity Reference
C-4 Dithiocarbamate NCI-H460 nih.gov
N-2 Dithiocarbamate A-2780, MCF-7 nih.gov

Correlation of Electronic and Steric Properties with Biological Effects

The biological effects of this compound derivatives are closely linked to their electronic and steric properties, which are governed by the nature and position of various substituents. Quantum chemical calculations are a valuable tool for understanding these relationships, as they can provide insights into molecular descriptors that express the electronic and geometric properties of the molecules researchgate.net.

Electronic Effects: The electronic properties of substituents can influence the molecule's ability to interact with its biological target. For example, the introduction of electron-donating or electron-withdrawing groups can alter the charge distribution within the molecule, affecting its binding affinity. In a study of quinazolin-4(3H)-one derivatives, which share a similar heterocyclic core, it was found that the presence of a 7-chloro substituent (an electron-withdrawing group) generally resulted in better cytotoxic effects compared to unsubstituted analogs dovepress.com. Conversely, in another series, the replacement of a 4-methoxy group (electron-donating) with electron-withdrawing groups like 4-chloro or 4-bromo negatively impacted inhibitory activity dovepress.com.

Steric Effects: The size and shape of substituents (steric effects) also play a critical role in determining biological activity. Bulky substituents can hinder the molecule from fitting into the binding site of its target protein, thereby reducing its activity. Conversely, a certain degree of bulk may be necessary for optimal interaction. For instance, in a series of neuronal nitric oxide synthase inhibitors, the smaller size of a 2-aminothiazole (B372263) ring compared to a 2-amino-4-methylpyridine (B118599) ring was suggested as a reason for a loss of potency, as the methyl group in the latter provided a beneficial hydrophobic interaction beilstein-journals.org.

The combination of electronic and steric factors must be carefully considered in the design of new this compound derivatives to achieve the desired biological activity.

Coordination Chemistry with Metal Ions in Biological Contexts

The ability of this compound and its derivatives to form coordination complexes with metal ions is of significant interest, particularly with biologically relevant transition metals. These metal complexes can exhibit unique biological properties that differ from the free ligand.

Complexation Properties with Biologically Relevant Transition Metals (e.g., Cu(II))

This compound derivatives have been shown to act as ligands that form stable coordination compounds with copper(II) ions beilstein-journals.orgnih.gov. The nitrogen and oxygen atoms within the phthalazinone structure can act as donor atoms, allowing for the chelation of metal ions. The formation of these complexes can be influenced by the presence of substituents on the phthalazinone core.

Studies have investigated the coordinating properties of selected aminophthalazinones towards Cu(II) ions, demonstrating the participation of nitrogen atoms in the complexation of the metal ion researchgate.netresearchgate.net. The resulting copper(II) complexes themselves can possess biological activity. For example, a copper(II) complex bearing a phthalazin-1(2H)-one scaffold was identified as a potent anticancer agent nih.gov. The incorporation of copper ions into an organic ligand has been suggested to potentially reduce toxicity against normal cells while selectively increasing their uptake by cancer cells nih.gov.

Role of this compound as Polydentate Ligands

The term "polydentate ligand" refers to a ligand that can form two or more coordinate bonds to a central metal ion chemrevise.org. This compound and its derivatives can function as polydentate ligands due to the presence of multiple potential donor atoms, including the nitrogen atoms of the phthalazine ring, the exocyclic amino group, and the oxygen atom of the carbonyl group.

The phthalazinone molecule itself is potentially a tridentate NNO ligand researchgate.net. The coordination can occur through the oxygen atom and the nitrogen atoms of the ring system. The introduction of an amino group at the C-4 position provides an additional coordination site. The ability of these compounds to act as polydentate ligands allows for the formation of stable chelate rings with metal ions, which is a common feature of many biologically active metal complexes. For instance, bidentate ligands, which form two coordinate bonds, are known to form more stable complexes than monodentate ligands nih.gov. The chelation of metal ions by these polydentate phthalazinone ligands can lead to the formation of five- or six-membered rings, which are generally the most stable nih.gov.

Mechanistic Implications of Metal-Ligand Interactions in Biological Systems

The biological activity of this compound derivatives can be significantly modulated through their interaction with metal ions, leading to the formation of coordination complexes with distinct mechanistic pathways. The introduction of an amino or polyamino substituent at the 4-position of the phthalazinone scaffold is a critical structural modification that enhances its potential as a polydentate ligand for metal ions. nih.govresearchgate.net This modification introduces additional nitrogen donor atoms, which can participate in the complexation of metal ions and alter the coordination chemistry compared to the parent phthalazinone molecule. researchgate.net

Research has demonstrated that while the unsubstituted phthalazinone molecule is a potential tridentate NNO ligand, coordination in its derivatives often occurs through the oxygen atom. researchgate.net However, the strategic placement of a substituent with donor nitrogen atoms in the 4-position was hypothesized to encourage a different mode of metal ion coordination. nih.gov Studies investigating the complexation behavior of selected this compound derivatives with copper(II) ions have confirmed the participation of these nitrogen atoms in forming stable coordination compounds. nih.govresearchgate.net

The formation of these metal-ligand complexes has profound implications for the biological action of the molecule, particularly in the context of anticancer activity. nih.gov The chelation of the organic ligand to a metal ion, such as copper, often enhances the cytotoxic properties of the compound compared to the free ligand. mdpi.comnih.gov This enhancement is a key aspect of the mechanistic action of these metal complexes. For instance, studies on copper(II) complexes with related phthalazine-imidazoline derivatives have shown significantly higher cytotoxic activity against cancer cell lines (like HeLa) compared to the ligand alone, while also demonstrating selectivity with lower toxicity towards normal fibroblast cells (BALB/3T3). mdpi.comsciforum.net

The proposed mechanism of action for the enhanced cytotoxicity of such copper complexes often involves several interrelated cellular processes. A primary mechanism is the generation of reactive oxygen species (ROS). nih.govconicet.gov.ar The redox activity of the copper ion within the complex can catalyze the production of ROS, leading to oxidative stress, damage to cellular components like DNA and mitochondria, and ultimately triggering programmed cell death, or apoptosis. nih.govconicet.gov.ar This is supported by findings that the antiproliferative activity of some copper complexes is associated with increased ROS levels, depolarization of the mitochondrial membrane, and induction of apoptosis in cancer cells. conicet.gov.ar The ligand structure itself plays a crucial role in stabilizing the metal ion and facilitating its transport into the cell, allowing it to reach its intracellular targets. nih.gov

A selection of this compound derivatives have been specifically synthesized and evaluated for their coordinating properties with Cu(II) ions, highlighting the structural features that enable them to act as effective ligands. researchgate.net

Table 1: this compound Derivatives Investigated as Ligands for Cu(II) Ions. researchgate.net
Compound NameKey Structural FeatureRationale for Investigation
4-((2-(Methylamino)ethyl)amino)-2-propylphthalazin-1(2H)-oneEthylenediamine moietyActs as a potential polydentate ligand capable of forming stable complexes.
2-Methyl-4-(phenyl(pyridin-2-yl)amino)phthalazin-1(2H)-oneSimilarity to bipyridylThe bipyridyl-like structure is a well-known chelating motif for metal ions.
2-Methyl-4-(pyridin-2-yl)phthalazin-1(2H)-onePyridin-2-yl substituentProvides a nitrogen donor atom in a favorable position for chelation.

The biological screening of aminophthalazinone derivatives and their metal complexes has provided evidence of their potential as anticancer agents. nih.govresearchgate.net The cytotoxic effects of copper complexes of related phthalazine derivatives have been quantified, demonstrating potent activity against cancer cell lines. mdpi.com

Table 2: Example Cytotoxicity Data for a Copper(II) Complex of a Phthalazine Derivative. mdpi.comsciforum.net
CompoundCell LineIC₅₀ Value (µM)Compound Type
dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II)HeLa (Cervical Cancer)2.13Copper(II) Complex
BALB/3T3 (Normal Fibroblasts)135.30Copper(II) Complex
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imineHeLa (Cervical Cancer)87.74Free Ligand

Applications in Chemical Research and Advanced Material Science

Utility as Versatile Building Blocks in Modern Organic Synthesis

The 4-aminophthalazin-1(2H)-one (APO) core is an important pharmacophore, but its derivatives have been relatively underexplored due to synthetic challenges. nih.gov Traditional synthesis methods are often tedious and lack the ability to introduce substituents in a regioselective manner. nih.govacs.org However, modern synthetic strategies, particularly those involving multicomponent reactions (MCRs), have unlocked the potential of the APO scaffold, establishing it as a versatile building block for creating molecular diversity. nih.gov A significant breakthrough has been the development of a palladium-catalyzed, three-component reaction involving substituted o-(pseudo)halobenzoates, hydrazines, and isocyanide insertion. nih.govnih.gov This method provides a straightforward and efficient pathway to a wide array of diversely substituted APOs, which are otherwise difficult to access. nih.gov

Another effective approach involves a Buchwald-Hartwig type C-N bond formation, where 4-bromophthalazinones are coupled with various amines using a palladium catalyst. nih.gov These advanced synthetic routes have not only made the APO scaffold more accessible but have also enabled efficient diversification, allowing for the creation of extensive libraries of related compounds. acs.org

The reactivity of the this compound scaffold allows for its use as a precursor in the synthesis of more complex, fused heterocyclic systems. The development of efficient methods to diversify the APO scaffold has been a key focus, leading to the creation of novel heterocyclic structures. nih.govacs.org The strategic placement of functional groups on the APO core enables subsequent cyclization reactions, expanding the heterocyclic framework. For instance, the amino group at the C4 position and the lactam nitrogen atoms can participate in further chemical transformations. These transformations can be used to construct additional rings, fusing them onto the existing phthalazinone structure, thereby generating polycyclic molecules with unique three-dimensional architectures.

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally diverse small molecules. The this compound scaffold is well-suited for DOS frameworks due to the availability of multicomponent reactions for its synthesis. nih.gov MCRs are highly convergent, allowing for the rapid assembly of complex molecules from simple, readily available starting materials in a single step. By systematically varying the components used in the palladium-catalyzed synthesis—the o-halobenzoate, the hydrazine, and the isocyanide—a vast number of distinct APO derivatives can be generated. nih.govnih.gov This approach provides access to a wide range of chemical space, which is crucial for identifying new bioactive compounds. nih.gov The ability to use these APOs as "Swiss army knife" building blocks allows for the creation of a multitude of derivatives, including aminoflavones, quinolones, and azaaurones from related amino-ketone precursors. nih.gov

Table 1: Examples of Substituents Introduced via Modern Synthetic Methods This table is for illustrative purposes and based on the types of reactions described in the sources.

Starting Material Component Example Substituent Resulting Derivative Feature Reference
o-(pseudo)halobenzoate Methoxy, Chloro, Nitro Substitution on the benzene (B151609) ring nih.gov, nih.gov
Hydrazine Phenylhydrazine, Methylhydrazine Substitution at the N2 position nih.gov, nih.gov
Isocyanide tert-Butyl isocyanide, Cyclohexyl isocyanide Varied substitution on the C4-amino group nih.gov, nih.gov
Amine (in C-N coupling) Aliphatic, Aromatic, Cyclic amines Diverse substitution on the C4-amino group nih.gov

Development of Chemical Probes and Tools for Mechanistic Biological Investigations

Chemical probes are essential small-molecule tools for dissecting complex biological processes and validating potential drug targets. pitt.educhemicalprobes.org Phthalazinone derivatives, including those derived from the this compound scaffold, have been rationally designed to act as fluorescent probes for biological imaging. nih.gov The design strategy for these probes often involves using the phthalazinone core as an electron-accepting unit within a larger, conjugated system. nih.gov By coupling electron-donating aromatic groups to this core, molecules with strong intramolecular charge transfer (ICT) character can be created, which is often a prerequisite for high fluorescence quantum yields. nih.gov

These probes can be further functionalized with specific targeting moieties or groups that modulate their solubility and cellular localization, such as triphenylphosphonio or morpholino groups. nih.gov Such modifications enable the probes to be used in advanced microscopy techniques, including one- and two-photon fluorescence microscopy, for imaging within cells and even in tissue slices. nih.gov The development of these tools provides a powerful means to investigate biological mechanisms at the molecular level. pitt.edu

Research into Advanced Materials and Chemosensor Applications

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of metal-organic frameworks and chemosensors.

The this compound structure contains multiple heteroatoms (nitrogen and oxygen) that can act as coordination sites for metal ions. nih.gov These N- and O-donor atoms make aminophthalazinone derivatives excellent candidates for use as ligands in coordination chemistry. nih.gov Research has demonstrated that these compounds can form stable coordination complexes with biologically significant transition metals, such as copper(II). nih.gov The formation of these metal complexes can modulate the electronic properties and reactivity of both the ligand and the metal center. This opens up possibilities for their use in catalysis, where the metal-ligand complex can facilitate specific chemical transformations. The synthesis of these derivatives often involves palladium-catalyzed reactions, highlighting the strong interplay between this scaffold and transition metals. nih.gov

Table 2: Coordination Properties of Aminophthalazinone Derivatives

Ligand Type Metal Ion Coordination Atoms Potential Application Reference
2-substituted 4-aminophthalazinone Cu(II) Nitrogen and Oxygen Catalysis, Biological activity modulation nih.gov

The inherent fluorescence of certain phthalazinone derivatives makes them attractive scaffolds for the development of advanced optical materials. nih.gov By extending the π-conjugated system of the phthalazinone core and introducing various electron-donating and electron-withdrawing groups, the photophysical properties of these molecules can be finely tuned. nih.gov This strategy has been employed to create a series of fluorescent probes with a range of emission wavelengths and high quantum yields. nih.gov

Theoretical methods, such as time-dependent density functional theory (TD-DFT), have been used to predict and rationalize the luminescent properties of these compounds, guiding their rational design. nih.govsemanticscholar.org The research focuses on understanding the relationship between molecular structure and optoelectronic properties like absorption maxima, emission maxima, and fluorescence lifetime. This knowledge is critical for developing new materials for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging agents. nih.gov

Table 3: Photophysical Properties of Selected Phthalazinone Derivatives Data is representative of findings discussed in the source literature.

Derivative Type Absorption Max (nm) Emission Max (nm) Key Feature Reference
Phenyl-substituted phthalazinone ~350-450 ~450-550 Tunable fluorescence via substitution nih.gov
Thienyl-substituted phthalazinone Varies Varies Enhanced conjugation nih.gov
Naphthyl-substituted phthalazinone Varies Varies Extended aromatic system nih.gov

Conclusion and Future Research Directions

Synthesis of Key Advancements in the Academic Research of 4-Aminophthalazin-1(2H)-one

Research into the synthesis of 4-aminophthalazin-1(2H)-ones has evolved from classical, often strenuous, methods to more sophisticated and efficient strategies. A significant breakthrough has been the application of modern cross-coupling reactions. One of the most effective and widely adopted methods is the palladium-catalyzed amination (Buchwald-Hartwig reaction) of 4-bromophthalazinones. nih.govresearchgate.netbeilstein-journals.org This approach allows for the introduction of a diverse range of amino substituents (aliphatic, aromatic, and polyamines) in good yields. nih.govresearchgate.net

Another key advancement is the development of multicomponent reactions (MCRs). Specifically, the palladium-catalyzed three-component reaction involving the insertion of an isocyanide with substituted o-(pseudo)halobenzoates and hydrazines has provided a straightforward and versatile route to diversely substituted 4-aminophthalazin-1(2H)-ones. nih.govacs.orgthieme-connect.com This method is particularly advantageous as it constructs the core scaffold and introduces diversity in a single step, enhancing synthetic efficiency. nih.govnih.gov

These modern synthetic advancements represent a significant improvement over classical approaches, which were often tedious and lacked regioselective control. nih.govacs.org The table below summarizes these key synthetic methodologies.

MethodologyDescriptionKey Features
Palladium-Catalyzed Amination Buchwald-Hartwig type C-N bond formation between a 4-bromophthalazinone precursor and various amines. nih.govbeilstein-journals.orgHigh yields, broad amine scope (primary, secondary, aryl, alkyl), functional group tolerance. nih.govresearchgate.net
Palladium-Catalyzed Isocyanide Insertion (MCR) A three-component coupling of o-(pseudo)halobenzoates, hydrazines, and isocyanides to directly form the this compound core. nih.govacs.orgHigh atom economy, rapid access to diverse structures, avoids pre-functionalized precursors. nih.govthieme-connect.com
Classical Cyclocondensation Traditional methods often involving the reaction of 3-substituted 3-hydroxyisoindolin-1-ones with hydrazine.Foundational but often limited by harsh conditions and substrate scope.

Identification of Unexplored Methodological Avenues in Synthetic Chemistry

Despite recent progress, the synthetic toolkit for 4-aminophthalazin-1(2H)-ones is still limited, and several avenues remain unexplored. nih.govnih.gov The reliance on pre-functionalized starting materials, such as 4-bromophthalazinones or o-halobenzoates, presents a limitation. nih.govbeilstein-journals.org Future research should focus on more direct and sustainable synthetic strategies.

Promising unexplored avenues include:

Direct C-H Amination: The development of catalytic systems for the direct C-H amination at the C4 position of the phthalazinone core would be a paradigm shift. This would eliminate the need for halogenation and dehalogenation steps, significantly shortening synthetic sequences and reducing waste.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 4-aminophthalazin-1(2H)-ones could offer improved reaction control, enhanced safety for handling hazardous reagents like hydrazine, and easier scalability compared to batch processing.

Photoredox Catalysis: Visible-light-mediated reactions could provide novel and milder pathways for C-N bond formation, potentially offering different selectivity and functional group tolerance compared to traditional palladium catalysis.

Enantioselective Synthesis: For chiral derivatives of this compound, the development of enantioselective synthetic methods is crucial. Organocatalytic or transition-metal-catalyzed asymmetric approaches could provide access to single-enantiomer compounds, which is vital for developing selective therapeutic agents.

Perspectives on the Discovery of Novel Biological Targets and Refined Mechanistic Elucidations

The this compound scaffold is present in molecules targeting a range of biological entities, including PARP, Aurora kinases, and phosphodiesterases (PDEs). nih.govnih.gov However, the biological space explored by these compounds is still narrow.

Future research should be directed towards:

Expanding Target Classes: Screening existing and novel libraries of this compound derivatives against a broader array of biological targets is a high priority. Potential unexplored target families include kinases beyond Aurora, epigenetic targets such as histone deacetylases (HDACs), and G-protein coupled receptors (GPCRs).

Dual-Target Inhibitors: The structural versatility of the scaffold makes it an ideal platform for designing dual-target or multi-target agents. For instance, hybrid molecules combining a PARP-inhibiting phthalazinone moiety with another pharmacophore could offer synergistic effects in cancer therapy. nih.gov

Mechanistic Deep Dives: For known activities, such as the anticancer effects of certain derivatives, a more profound understanding of the mechanism of action is required. researchgate.netd-nb.info Studies should move beyond simple IC50 determination to include detailed cellular pathway analysis, target engagement assays, and structural biology (X-ray crystallography or cryo-EM) to elucidate the precise binding modes and downstream effects. This will enable more rational, structure-based drug design. For example, some derivatives have shown cytotoxic effects against cancer cell lines like HT-29 and PC-3, and future work could clarify if this is solely due to known targets like PARP or involves novel mechanisms. nih.govresearchgate.netd-nb.info

The table below outlines known targets and suggests potential future areas of investigation.

Known Biological TargetsExamples of ActivityPotential Future Targets & Research Focus
Poly(ADP-ribose) polymerase (PARP) Anticancer activity. nih.govKinases (e.g., other members of the MAPK family), Epigenetic modifiers (HDACs, methyltransferases).
Aurora Kinases Anticancer activity. nih.govnih.govProteases, Ion Channels.
Phosphodiesterases (PDE-5, PDE-10) Treatment of neurodegenerative or psychiatric disorders. nih.govG-protein coupled receptors (GPCRs).
p38 MAP Kinase Anti-inflammatory properties. nih.govElucidation of downstream signaling pathways.
Prostaglandin E2 (PGE2) Production Anti-inflammatory and potential anti-tumor activity. nih.govStructure-based design of dual PARP/PGE2 inhibitors.

Future Trajectories for Innovation in Material Science and Catalyst Design Based on the this compound Core

The application of the this compound core outside of medicinal chemistry is a virtually untapped field with significant potential. The inherent structural features of this scaffold—a rigid heterocyclic system with multiple nitrogen and oxygen heteroatoms—make it an excellent candidate for applications in material science and catalysis.

Future research trajectories could focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The phthalazinone core possesses N- and O-donor atoms capable of acting as ligands to coordinate with metal ions like copper (Cu(II)) and zinc. nih.govbeilstein-journals.orgd-nb.info This coordination ability could be exploited to construct novel coordination polymers or MOFs. Such materials could have applications in gas storage, separation, or as heterogeneous catalysts.

Organic Light-Emitting Diodes (OLEDs): The fused aromatic system of the phthalazinone core suggests potential for luminescence. By functionalizing the scaffold with appropriate electron-donating and withdrawing groups, it may be possible to develop novel organic materials for use in OLEDs and other optoelectronic devices.

Ligand Design for Homogeneous Catalysis: The bidentate chelation potential of the 4-amino and the lactam nitrogen/oxygen atoms could be harnessed to design novel ligands for homogeneous catalysis. nih.gov These ligands could stabilize transition metal catalysts for a variety of organic transformations, potentially offering unique reactivity or selectivity. Research into the synthesis of chiral this compound derivatives could lead to new ligands for asymmetric catalysis.

Q & A

Q. What are the established synthetic methods for 4-aminophthalazin-1(2H)-one, and what are their limitations?

The primary methods include:

  • Palladium-catalyzed isocyanide insertion using o-bromobenzoate precursors, limited to tertiary-substituted isocyanides .
  • Palladium/copper-catalyzed coupling of bromolactams with amines, which requires laborious synthesis of brominated precursors . Limitations include narrow substrate scope, reliance on toxic catalysts (e.g., Pd), and low yields for complex derivatives. For reproducibility, ensure anhydrous conditions and rigorously characterize intermediates via NMR and mass spectrometry .

Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?

Key techniques include:

  • Spectral analysis : 1^1H/13^{13}C NMR to confirm substitution patterns and purity (e.g., absence of unreacted hydrazine or phthalic anhydride residues) .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms or regiochemistry (e.g., lactam vs. lactim structures) .
  • HPLC-MS : Quantify impurities and verify molecular weights .

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

  • Variability in assay conditions (e.g., cell lines, incubation times). For cytotoxicity studies, standardize protocols using reference compounds like doxorubicin and normalize data to cell viability controls .
  • Structural modifications : Minor changes (e.g., polyamine chain length) significantly alter activity. Use SAR studies to isolate critical pharmacophores . Example: Derivatives with extended polyamine chains showed enhanced Cu(II) complexation and cytotoxicity in MCF-7 cells .

Q. How can computational methods improve the design of this compound-based ligands for metal coordination?

  • Molecular docking : Predict binding modes with metal ions (e.g., Cu(II), Zn(II)) using software like AutoDock Vina. Validate with experimental FTIR and cyclic voltammetry .
  • DFT calculations : Optimize geometries and calculate charge distribution to explain selectivity trends (e.g., preferential binding to Cu(II) over Fe(III)) . Table: Example Coordination Data for Cu(II) Complexes
DerivativeLog KK (Stability Constant)IC50_{50} (MCF-7 Cells, μM)
7a 12.3 ± 0.218.5 ± 1.2
17b 14.1 ± 0.39.8 ± 0.7

Q. What experimental design considerations are critical for scaling up this compound synthesis while minimizing side reactions?

  • Catalyst optimization : Screen alternatives to Pd (e.g., CuI nanoparticles) to reduce cost and improve atom economy .
  • Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., POCl3_3-mediated chlorination) .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Methodological Challenges and Solutions

Q. How should researchers handle conflicting spectral data for tautomeric forms of this compound?

  • Variable-temperature NMR : Resolve dynamic equilibria between lactam and lactim forms by acquiring spectra at −40°C .
  • Isotopic labeling : Use 15^{15}N-labeled compounds to track tautomerization via 15^{15}N NMR .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} values .
  • Error propagation : Account for uncertainties in serial dilutions and plate reader measurements using Monte Carlo simulations .

Unresolved Research Questions

  • Can bioisosteric replacement of the phthalazinone core improve metabolic stability without compromising activity?
  • How do solvent effects influence the regioselectivity of amination reactions in polyaminophthalazinone synthesis?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.